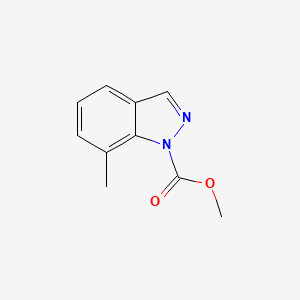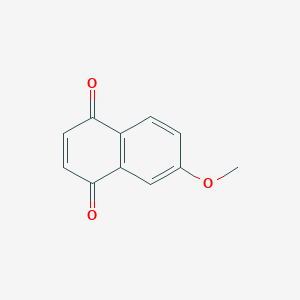
6-Fluoro-2-methylquinoline-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-methylquinoline-5-carbonitrile is a heterocyclic organic compound characterized by the presence of a quinoline ring substituted with a fluorine atom at the 6-position, a methyl group at the 2-position, and a cyano group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methylquinoline-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-fluoroaniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization steps.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding quinoline carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The fluorine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require strong bases or catalysts to facilitate the reaction.
Major Products:
- Oxidation of the methyl group can yield quinoline carboxylic acids.
- Reduction of the cyano group can produce amines or other derivatives.
- Substitution reactions can introduce various functional groups into the quinoline ring.
Scientific Research Applications
6-Fluoro-2-methylquinoline-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging.
Industry: The compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methylquinoline-5-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the cyano group can influence its electronic properties and reactivity.
Comparison with Similar Compounds
6-Fluoroquinoline: Lacks the methyl and cyano groups, resulting in different chemical properties and reactivity.
2-Methylquinoline: Lacks the fluorine and cyano groups, affecting its biological activity and applications.
5-Cyanoquinoline:
Uniqueness: 6-Fluoro-2-methylquinoline-5-carbonitrile is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the design of molecules with specific biological activities or material properties.
Properties
CAS No. |
86053-15-8 |
|---|---|
Molecular Formula |
C11H7FN2 |
Molecular Weight |
186.18 g/mol |
IUPAC Name |
6-fluoro-2-methylquinoline-5-carbonitrile |
InChI |
InChI=1S/C11H7FN2/c1-7-2-3-8-9(6-13)10(12)4-5-11(8)14-7/h2-5H,1H3 |
InChI Key |
YRCBOLATGIHDPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)





